LDN-209929 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

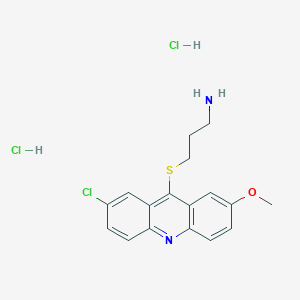

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCCOXNODBCCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quinazolinone-Based ALK2 Inhibitors

A Note on Nomenclature: The compound "LDN-209929 dihydrochloride" does not appear in the reviewed scientific literature. It is highly probable that this is a typographical variation of other well-documented ALK2 inhibitors from the same chemical series, such as LDN-193189 or LDN-212854. This guide will focus on the established mechanism of action for this class of potent quinazolinone and pyrazolo[1,5-a]pyrimidine-based ALK2 inhibitors.

Executive Summary

Compounds such as LDN-193189 and LDN-212854 are potent and selective small-molecule inhibitors of Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor. Their mechanism of action is centered on the competitive inhibition of the ALK2 kinase domain, preventing the phosphorylation of downstream signaling mediators and thereby modulating cellular processes controlled by the BMP pathway. This targeted inhibition has shown therapeutic potential in diseases driven by aberrant ALK2 signaling, most notably in fibrodysplasia ossificans progressiva (FOP).

Primary Molecular Target: Activin Receptor-Like Kinase 2 (ALK2)

The principal molecular target of this inhibitor class is the serine/threonine kinase domain of ALK2, also known as ACVR1 (Activin A receptor, type I). ALK2 is a transmembrane receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2][3] Gain-of-function mutations in the gene encoding ALK2 are the primary cause of the rare genetic disorder fibrodysplasia ossificans progressiva (FOP), which is characterized by progressive heterotopic ossification.[4][5][6]

Molecular Mechanism of Action: ATP-Competitive Inhibition

LDN-193189 and its analogs function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ALK2 kinase domain, preventing the binding of ATP and subsequent autophosphorylation and phosphorylation of downstream substrates.[2][7][8]

Binding Mode: Crystallographic studies have revealed the precise binding mode of these inhibitors within the ALK2 kinase domain.[2][8][9] Key interactions include:

-

Hinge Region Interaction: The core structure of the inhibitor, typically a pyrazolo[1,5-a]pyrimidine or quinazolinone, forms a crucial hydrogen bond with the hinge residue His286 of ALK2.[2][9]

-

Hydrophobic Interactions: The inhibitor occupies a central hydrophobic pocket, making van der Waals contacts with residues such as Val214, Val222, Leu263, and Leu343.[2]

-

Water-Mediated Bonds: Water-mediated hydrogen bonds are often formed between the inhibitor and key residues like Lys235 and Glu248, which are part of the catalytic machinery of the kinase.[2][8][9] The specific pattern of these water-mediated interactions contributes to the selectivity of the inhibitors for ALK2 over other closely related kinases.[8]

Some quinazolinone-based inhibitors can adopt alternate "flipped" binding modes within the ALK2 active site, which can influence their potency and selectivity.[9][10]

Downstream Signaling Pathway: Inhibition of BMP/SMAD Signaling

The binding of a BMP ligand (such as BMP7) to a complex of type I (e.g., ALK2) and type II BMP receptors initiates a signaling cascade.[1][11] The type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1][11][12][13] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes.

By inhibiting ALK2, compounds like LDN-193189 block the phosphorylation of SMAD1/5/8, thereby preventing the downstream signaling cascade.[12][14] This leads to a reduction in the transcription of BMP-responsive genes.

Quantitative Data

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). Lower values indicate higher potency.

Table 1: In Vitro Kinase Inhibition Profile

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| LDN-193189 | ALK1 | 0.8 | [12][15][16] |

| ALK2 | 0.8 - 5 | [12][14][15][16] | |

| ALK3 | 5.3 - 30 | [12][14][15][16] | |

| ALK6 | 16.7 | [12][15][16] | |

| ALK4 | ~300 | [17] | |

| ALK5 | ~500 | [17][18] | |

| LDN-212854 | ALK1 | 2.4 | [19] |

| ALK2 | 1.3 | [19] | |

| ALK5 | >10,000 | [20] | |

| Dorsomorphin | ALK2 | ~100 | [21] |

| ALK3 | - | ||

| ALK6 | - |

| | AMPK (Ki) | 109 |[22][23] |

Table 2: Cellular Activity

| Compound | Assay | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|

| LDN-193189 | BMP4-mediated SMAD1/5/8 activation | 5 | C2C12 | [12] |

| ALK2 transcriptional activity | 5 | C2C12 | [12][18] | |

| ALK3 transcriptional activity | 30 | C2C12 | [12][18] |

| LDN-212854 | BMP7-induced SMAD1/5/8 phosphorylation | 37 | BMPR2-/- cells |[19] |

Experimental Protocols

A. In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK2.

Methodology:

-

Reagent Preparation: Recombinant purified ALK2 kinase is prepared in a kinase assay buffer.[24][25][26] A suitable substrate, such as casein, and ATP are also prepared in the same buffer.[24][25] The test inhibitor is serially diluted to various concentrations.

-

Reaction Initiation: The ALK2 enzyme, substrate, and test inhibitor are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.[24][25]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45-120 minutes) to allow for substrate phosphorylation.[24][25]

-

Detection: The extent of phosphorylation is measured. This can be done through various methods, such as:

-

Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.[20]

-

Luminescence-based Assay (e.g., ADP-Glo™): This method quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.[24][25][26]

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

B. Zebrafish Dorsalization Assay

This in vivo assay is a phenotypic screen used to identify inhibitors of the BMP signaling pathway. Inhibition of BMP signaling during early zebrafish development disrupts dorsoventral patterning, leading to a "dorsalized" phenotype.[2][21][27]

Methodology:

-

Embryo Collection: Zebrafish embryos are collected shortly after fertilization.[27]

-

Compound Exposure: Embryos are placed in a multi-well plate and exposed to various concentrations of the test compound starting at an early developmental stage (e.g., 2-4 cell stage, 0.75 hours post-fertilization).[27]

-

Incubation: The embryos are incubated at a controlled temperature (e.g., 26-28°C) for 24 hours.[27][28]

-

Phenotypic Analysis: After 24 hours, the embryos are examined under a microscope for morphological changes indicative of dorsalization. A concentration-dependent increase in the severity of dorsalization is a hallmark of BMP pathway inhibition.[21]

C. FOP Mouse Model for In Vivo Efficacy

To test the therapeutic potential of ALK2 inhibitors, genetically engineered mouse models that recapitulate the human FOP disease are used. These models often carry a conditional gain-of-function mutation in the ALK2 gene (e.g., ACVR1 R206H).[4][29][30]

Methodology:

-

Model Induction: Heterotopic ossification (HO) is induced in the mice, typically through a muscle pinch injury or injection of an activating agent.[5][30]

-

Inhibitor Administration: The ALK2 inhibitor or a vehicle control is administered to the mice, often via oral gavage or intraperitoneal injection, either prophylactically (before injury) or therapeutically (after injury).[5][12][19]

-

Monitoring: The mice are monitored for the formation of heterotopic bone.

-

Quantification of HO: At the end of the study, the extent of HO is quantified using methods like micro-computed tomography (µCT), which provides a 3D image and volume measurement of the ectopic bone.[5] A significant reduction in HO volume in the inhibitor-treated group compared to the vehicle group indicates in vivo efficacy.

References

- 1. Specific activation of Smad1 signaling pathways by the BMP7 type I receptor, ALK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Item - Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: StructureâActivity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - American Chemical Society - Figshare [acs.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. apexbt.com [apexbt.com]

- 15. stemcell.com [stemcell.com]

- 16. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]

- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. worldwide.promega.com [worldwide.promega.com]

- 26. ALK2 Kinase Enzyme System [worldwide.promega.com]

- 27. Utilizing zebrafish embryos to reveal disruptions in dorsoventral patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Acvr1 Conditional Knockin | Publication | genOway [genoway.com]

- 30. ifopa.org [ifopa.org]

In-Depth Technical Guide: LDN-209929 Dihydrochloride as a Selective Haspin Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. It specifically phosphorylates histone H3 at threonine 3 (H3T3ph), a crucial step for the proper localization and function of the Chromosomal Passenger Complex (CPC). The CPC is essential for accurate chromosome segregation and cytokinesis, making haspin a compelling target for anti-cancer drug development. LDN-209929 dihydrochloride has emerged as a potent and selective small molecule inhibitor of haspin kinase. This technical guide provides a comprehensive overview of LDN-209929, including its inhibitory activity, selectivity, the signaling pathway it modulates, and detailed experimental protocols for its characterization.

Introduction to Haspin Kinase and its Role in Mitosis

Haspin is a unique protein kinase that is activated during mitosis. Its primary substrate is histone H3, which it phosphorylates at the threonine 3 position (H3T3ph). This phosphorylation event serves as a docking site for the CPC, which comprises key proteins such as Aurora B kinase, INCENP, Survivin, and Borealin. The recruitment of the CPC to the centromere is critical for several mitotic processes, including the correction of erroneous kinetochore-microtubule attachments and the execution of the spindle assembly checkpoint. Dysregulation of haspin activity can lead to chromosomal instability, a hallmark of cancer. Therefore, inhibiting haspin presents a promising therapeutic strategy to induce mitotic arrest and cell death in rapidly dividing cancer cells.

This compound: A Potent and Selective Haspin Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of haspin kinase.

In Vitro Inhibitory Activity

LDN-209929 is a potent inhibitor of haspin kinase with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Kinase | IC50 (nM) | Reference |

| Haspin | 55 | [1][2] |

| DYRK2 | 9900 | [1][2] |

Kinase Selectivity Profile

High selectivity is a critical attribute for a therapeutic kinase inhibitor to minimize off-target effects. While a comprehensive kinome-wide scan for LDN-209929 is not publicly available, data from a precursor compound provides strong evidence of its selectivity. The precursor, at a concentration of 10 µM, inhibited only a small fraction of a 270-kinase panel by more than 90%. The IC50 values for the most potently inhibited off-target kinases were significantly higher than that for haspin, demonstrating a favorable selectivity window. The established 180-fold selectivity against the closely related kinase DYRK2 further underscores its specificity.[1][2]

Haspin Kinase Signaling Pathway

The signaling pathway involving haspin is central to the orchestration of mitosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize haspin inhibitors like LDN-209929.

In Vitro Haspin Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of haspin by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Recombinant haspin kinase

-

Histone H3 protein or a peptide substrate (e.g., derived from the N-terminus of histone H3)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of LDN-209929 in DMSO.

-

In a reaction tube, combine the kinase reaction buffer, recombinant haspin kinase, and the histone H3 substrate.

-

Add the diluted LDN-209929 or DMSO (for control) to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of LDN-209929 relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cellular Assay for Histone H3 Threonine 3 Phosphorylation (Immunofluorescence)

This assay visualizes the effect of LDN-209929 on haspin activity within cells by detecting the levels of H3T3ph.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-histone H3 (Thr3)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Seed cells in a suitable format (e.g., chamber slides or multi-well plates) and allow them to adhere overnight.

-

Treat the cells with various concentrations of LDN-209929 or DMSO (control) for a specified duration (e.g., 2-24 hours).

-

Fix the cells with the fixative solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate the cells with the primary antibody against H3T3ph.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the fluorescence intensity of H3T3ph staining per cell to determine the dose-dependent effect of LDN-209929.

References

LDN-209929 Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of LDN-209929 dihydrochloride, a potent and selective inhibitor of haspin kinase. The information is intended for researchers, scientists, and professionals involved in drug development and cell biology research.

Chemical Properties and Structure

This compound is a synthetic small molecule that has been identified as a highly selective inhibitor of haspin kinase.[1][2] It is an optimized analog of LDN-192960.[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C17H19Cl3N2OS | [3] |

| Molecular Weight | 405.77 g/mol | [3] |

| CAS Number | 1784281-97-5 | [3] |

| Appearance | Solid | [3] |

| Color | Yellow to orange | [3] |

| Solubility | DMSO: 33.33 mg/mL (82.14 mM) | [3] |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |

Chemical Structure

The chemical structure of LDN-209929 is characterized by a tricyclic fused ring system. The systematic name and SMILES string are provided below.

-

SMILES: NCCCSC1=C(C=C(Cl)C=C2)C2=NC3=CC=C(OC)C=C31.[H]Cl.[H]Cl[3]

A 2D representation of the chemical structure is essential for a complete understanding of its stereochemistry and functional groups.

Biological Activity and Mechanism of Action

Haspin Kinase Signaling Pathway

The activity of haspin kinase is tightly regulated during the cell cycle. It is activated in early mitosis, where it phosphorylates histone H3. This modification creates a binding site for the chromosomal passenger complex (CPC), which includes Aurora B kinase. The recruitment of the CPC to the centromeres is essential for proper chromosome segregation. The activity of haspin itself is regulated by upstream kinases such as Polo-like kinase 1 (Plk1).[6][7]

Caption: Mitotic signaling pathway involving Haspin kinase.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound.

In Vitro Haspin Kinase Inhibition Assay (TR-FRET)

This protocol is adapted from a similar assay for the related compound LDN-192960 and is suitable for determining the IC50 of LDN-209929 against haspin kinase.[8]

Materials:

-

Recombinant MBP-Haspin kinase

-

Biotinylated Histone H3 (1-21) peptide substrate

-

ATP

-

Assay Buffer: 50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35

-

This compound serial dilutions

-

EDTA

-

Europium-labeled anti-Histone H3T3ph antibody

-

Streptavidin-APC

-

384-well white assay plates

Procedure:

-

Add 2 µL of this compound serial dilutions to the wells of a 384-well plate.

-

Prepare a kinase/substrate solution by mixing MBP-Haspin (final concentration 0.05 nM) and biotinylated H3(1-21) peptide (final concentration 0.1 µM) in assay buffer.

-

Add 3 µL of the kinase/substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration 200 µM).

-

Incubate the plate at room temperature for 10 minutes.

-

Terminate the reaction by adding 10 µL of 50 mM EDTA.

-

Add 10 µL of a detection mixture containing Europium-labeled anti-Histone H3T3ph antibody (2 nM) and Streptavidin-APC (40 nM).

-

Incubate for 2 hours at room temperature.

-

Measure the TR-FRET signal using a suitable plate reader.

Caption: Experimental workflow for the TR-FRET based kinase assay.

Cell Viability Assay

Cell viability can be assessed using various methods, including the CellTiter-Glo® Luminescent Cell Viability Assay.

Procedure Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a dilution series of this compound.

-

Incubate for a specified period (e.g., 72-96 hours).

-

Add CellTiter-Glo® reagent to each well.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

Data Presentation

The inhibitory activity of this compound and its selectivity are summarized in Table 2.

| Target Kinase | IC50 | Selectivity vs. Haspin | Source |

| Haspin | 55 nM | - | [1][2] |

| DYRK2 | 9.9 µM | 180-fold | [1] |

References

- 1. LDN-209929 (dihydrochloride) - MedChem Express [bioscience.co.uk]

- 2. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment. | Semantic Scholar [semanticscholar.org]

- 6. Polo‐like kinase‐1 triggers histone phosphorylation by Haspin in mitosis | EMBO Reports [link.springer.com]

- 7. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Biological Impact of LDN-209929 Dihydrochloride and the Analysis of Histone H3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular mechanisms of LDN-209929 dihydrochloride and a detailed exploration of histone H3 phosphorylation. While current research has not established a direct link between this compound and histone H3 phosphorylation, this document serves as a valuable resource for researchers in cellular signaling and drug development by independently detailing the known signaling pathways of LDN-209929 and the methodologies for studying the crucial epigenetic marker, phosphorylated histone H3.

Part 1: this compound - Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor, specifically Activin receptor-like kinase 2 (ALK2).[1][2] The BMP signaling pathway is crucial for a multitude of cellular processes, including cell differentiation, proliferation, and apoptosis.[3]

The primary mechanism of action of LDN-209929 involves the inhibition of the BMP signaling cascade.[4] By binding to the ATP-binding pocket of the ALK2 kinase domain, LDN-209929 prevents the phosphorylation of downstream signaling molecules, Smad1, Smad5, and Smad8 (Smad1/5/8).[4][5][6] This inhibition effectively blocks the transduction of the BMP signal from the cell surface to the nucleus, thereby preventing the regulation of target gene expression.[6]

Signaling Pathway of this compound

Part 2: Histone H3 Phosphorylation - A Key Epigenetic Modification

Histone H3 phosphorylation is a dynamic post-translational modification that plays a critical role in regulating chromatin structure and gene expression.[7][8] This modification is implicated in diverse nuclear events, including transcriptional activation and chromosome condensation during mitosis.[9] Phosphorylation of histone H3 occurs on several serine and threonine residues, with phosphorylation at Serine 10 (H3S10) and Serine 28 (H3S28) being extensively studied.[9]

Signaling Pathways Leading to Histone H3 Phosphorylation

Multiple signaling pathways converge on the phosphorylation of histone H3. The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK/MSK pathway, are key regulators of H3 phosphorylation in response to extracellular signals like growth factors and stress.[10]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data illustrating the effect of a generic kinase inhibitor on Histone H3 phosphorylation levels. This data is representative of what could be obtained from the experimental protocols described below.

| Treatment Group | Concentration (µM) | Phospho-H3 (Ser10) Level (Relative to Control) | Total H3 Level (Relative to Control) |

| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.08 |

| Kinase Inhibitor X | 0.1 | 0.65 ± 0.09 | 0.98 ± 0.07 |

| Kinase Inhibitor X | 1 | 0.23 ± 0.05 | 1.02 ± 0.09 |

| Kinase Inhibitor X | 10 | 0.08 ± 0.03 | 0.99 ± 0.06 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols for Analyzing Histone H3 Phosphorylation

Precise and reproducible experimental protocols are essential for the accurate assessment of histone H3 phosphorylation. The following sections detail the methodologies for Western Blotting, Chromatin Immunoprecipitation (ChIP), and Immunofluorescence.

Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample.[11][12]

1. Cell Lysis and Protein Extraction:

-

Treat cells with the compound of interest.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[13]

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]

3. SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto a polyacrylamide gel.

4. Protein Transfer:

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[13]

-

Incubate the membrane with a primary antibody specific for phosphorylated histone H3 (e.g., anti-phospho-H3S10) overnight at 4°C.[13]

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

6. Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[13]

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., total histone H3 or GAPDH).[13]

ChIP is a powerful technique used to investigate the association of specific proteins with particular genomic regions.[14][15]

1. Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.[14][16]

-

Quench the reaction with glycine.[17]

2. Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into smaller fragments using sonication or enzymatic digestion (e.g., micrococcal nuclease).[14]

3. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for phosphorylated histone H3 overnight at 4°C.[16][18]

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.[16]

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.[16]

6. DNA Analysis:

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq).[14]

Immunofluorescence allows for the visualization of the subcellular localization of phosphorylated histone H3.[19][20]

1. Cell Preparation:

-

Grow cells on glass coverslips and apply experimental treatments.[20]

2. Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.[20]

-

Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.[20]

3. Blocking and Antibody Incubation:

-

Block non-specific binding sites with a blocking solution (e.g., BSA or normal serum).

-

Incubate with the primary antibody against phosphorylated histone H3.

-

Wash with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody.

4. Counterstaining and Mounting:

-

Stain the nuclei with a DNA dye such as DAPI.[20]

-

Mount the coverslips onto microscope slides.

5. Imaging:

-

Visualize the fluorescent signal using a fluorescence or confocal microscope.[20] The intensity and localization of the signal provide information on the level and distribution of histone H3 phosphorylation.[21]

References

- 1. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the bone morphogenetic protein pathway suppresses tumor growth through downregulation of epidermal growth factor receptor in MEK/ERK‐dependent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bone Morphogenetic Protein Type I Receptor Antagonists Decrease Growth and Induce Cell Death of Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histone phosphorylation: A chromatin modification involved in diverse nuclear events - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Overview of Chromatin IP Assay Methodology | Cell Signaling Technology [cellsignal.com]

- 15. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]

- 16. Chromatin Immunoprecipitation (ChIP) to Assay Dynamic Histone Modification in Activated Gene Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Histone H3 Antibody (ChIP Formulated) | Cell Signaling Technology [cellsignal.com]

- 19. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]

- 21. researchgate.net [researchgate.net]

The Therapeutic Potential of Low-Dose Naltrexone (LDN) in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Low-Dose Naltrexone (LDN), the administration of the opioid antagonist naltrexone at doses significantly lower than those used for opioid addiction treatment, has garnered increasing interest for its potential therapeutic applications in oncology. Preclinical and some clinical evidence suggest that LDN may modulate tumor growth and enhance the efficacy of conventional cancer therapies. This technical guide provides an in-depth overview of the current understanding of LDN's mechanism of action in cancer, focusing on its interaction with the Opioid Growth Factor (OGF) - OGF Receptor (OGFr) axis and its influence on key signaling pathways such as PI3K/Akt/mTOR. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the field of oncology drug development.

Introduction

Naltrexone is a non-selective opioid receptor antagonist approved for the treatment of opioid and alcohol dependence.[1] The use of naltrexone in low doses (typically 1-5 mg/day), referred to as Low-Dose Naltrexone (LDN), has been explored for a variety of conditions, including autoimmune diseases and, more recently, cancer.[2][3] The rationale for LDN's use in oncology stems from its paradoxical effect on the endogenous opioid system. While continuous, high-dose naltrexone blocks opioid receptors, intermittent, low-dose administration is proposed to cause a compensatory upregulation of endogenous opioids, such as Opioid Growth Factor (OGF), and their receptors (OGFr).[2] This upregulation is believed to mediate the anti-proliferative and immunomodulatory effects of LDN in the tumor microenvironment.[1]

Proposed Mechanisms of Action in Oncology

The antitumor effects of LDN are thought to be multifactorial, primarily revolving around the modulation of the OGF-OGFr axis and the subsequent impact on cancer cell signaling and the immune system.

The Opioid Growth Factor (OGF) - OGF Receptor (OGFr) Axis

The OGF-OGFr axis is an endogenous biological pathway that plays a crucial role in cell proliferation.[4] OGF, chemically identified as [Met⁵]-enkephalin, is a negative regulator of cell growth.[5] Its interaction with OGFr, a receptor found in numerous cancer cell lines, initiates a signaling cascade that leads to cell cycle arrest at the G1/S interface.[5][6]

LDN's intermittent blockade of OGFr is hypothesized to induce a rebound effect, leading to increased production of both OGF and OGFr.[2] This enhanced signaling of the OGF-OGFr axis is believed to be a primary mechanism behind LDN's anti-proliferative effects on cancer cells.

Modulation of Key Signaling Pathways

The OGF-OGFr axis exerts its anti-proliferative effects by influencing cyclin-dependent kinase inhibitors (CKIs). Studies have shown that OGF can upregulate the expression of p16 and/or p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs) necessary for the G1 to S phase transition in the cell cycle.[7][8] This leads to a halt in DNA synthesis and cell division.

Recent evidence suggests that LDN may also exert its anticancer effects by suppressing the PI3K/Akt/mTOR signaling pathway.[9][10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11] In cervical cancer cells, LDN has been shown to reduce the expression of key components of this pathway, including PI3K, phosphorylated Akt (pAkt), and mTOR.[9][10]

Immunomodulatory Effects

LDN is also believed to have immunomodulatory properties. By transiently blocking opioid receptors on immune cells, LDN may lead to an increase in the production of inflammatory cytokines and enhance the function of immune cells such as T-cells, B-cells, and Natural Killer (NK) cells.[12] In colorectal cancer models, LDN has been shown to increase the presence of M1-type macrophages in the tumor microenvironment, which are associated with an anti-tumor immune response.[13]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the efficacy of LDN in various cancer models.

Table 1: In Vitro Efficacy of Low-Dose Naltrexone (LDN) on Cancer Cell Lines

| Cancer Type | Cell Line | LDN Concentration | Duration of Treatment | Observed Effect | Reference |

| Ovarian Cancer | SKOV-3 | 10⁻⁵ M | 48-120 hours (intermittent) | 28-42% inhibition of cell proliferation | [1] |

| Ovarian Cancer | SKOV-3 | 10⁻⁵ M (intermittent) + Cisplatin (0.01 µg/mL) | Not Specified | 21-42% reduction in cell number compared to LDN alone | [1] |

| Ovarian Cancer | SKOV-3 | 10⁻⁵ M (intermittent) + Taxol (10⁻⁹ M) | Not Specified | 36-61% reduction in cell number compared to LDN alone | [1] |

| Cervical Cancer | HeLa | 1.26 mg/mL | 48 hours | IC50 for inhibition of proliferation | [14] |

| Cervical Cancer | HeLa | 0.5 - 5 mg/mL | 48 hours | 17.27% - 95.47% inhibition of proliferation | [14] |

| Colorectal Cancer | HCT116 | 10 nM | 48 hours followed by 24-hour recovery | Significant increase in the sub-G1 (apoptotic) cell population | [14] |

| Hepatocellular Carcinoma | Hep G2 | 10⁻⁶ M | 72 hours | 43% reduction in cell number | [6] |

| Hepatocellular Carcinoma | Hep 3B | 10⁻⁶ M | 72 hours | 46% reduction in cell number | [6] |

Table 2: In Vivo Efficacy of Low-Dose Naltrexone (LDN) in Animal Models

| Cancer Type | Animal Model | LDN Dosage | Treatment Duration | Observed Effect | Reference |

| Ovarian Cancer | Nude mice with SKOV-3 xenografts | 0.1 mg/kg/day | 40 days | Significant reduction in tumor nodule number and weight | [14] |

| Ovarian Cancer | Nude mice with SKOV-3 xenografts | 0.1 mg/kg (with cisplatin) | Not Specified | Additive inhibitory effect on tumorigenesis | [1] |

| Colon Cancer | Nude mice with HCT116 xenografts | Not Specified | Not Specified | 39% reduction in the total number of tumor nodules | [14] |

| Neuroblastoma | A/Jax mice with S20Y xenografts | 0.1 mg/kg | Not Specified | Inhibition of tumor progression and invasion | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of LDN's therapeutic potential.

In Vitro Cell Proliferation (MTT Assay)

This protocol is adapted from studies on various cancer cell lines.[15]

-

Cell Seeding: Plate cancer cells (e.g., SKOV-3, HeLa, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

-

LDN Treatment: Prepare a stock solution of naltrexone hydrochloride in sterile water. On the day of treatment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M). For intermittent treatment, replace the medium with LDN-containing medium for a specified period (e.g., 6 hours), then replace with fresh, drug-free medium. For continuous treatment, leave the LDN-containing medium on the cells for the duration of the experiment.

-

MTT Addition: At the desired time points (e.g., 24, 48, 72, 96 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Components

This protocol is a general guideline for assessing protein expression levels of the OGF-OGFr and PI3K/Akt/mTOR pathways.

-

Cell Lysis: After treatment with LDN, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include: anti-OGFr, anti-p16, anti-p21, anti-PI3K, anti-phospho-Akt (Ser473), anti-Akt, anti-mTOR, and anti-β-actin (as a loading control).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Ovarian Cancer Xenograft Model

This protocol is based on the study by Donahue et al. (2011).[1]

-

Animal Model: Use female athymic nude mice (4-6 weeks old).

-

Tumor Cell Implantation: Inject 5 x 10⁶ SKOV-3 human ovarian cancer cells suspended in 0.2 mL of saline intraperitoneally into each mouse.

-

LDN Treatment: Begin treatment when tumors are established (e.g., 10 days post-implantation). Administer LDN (0.1 mg/kg) via daily intraperitoneal injections. Control groups should receive saline injections. For combination therapy studies, administer chemotherapeutic agents like cisplatin at their established effective doses.

-

Tumor Monitoring: Monitor the mice for signs of toxicity and measure body weight regularly. At the end of the study (e.g., 40 days), euthanize the mice.

-

Data Collection: Harvest and count all visible tumor nodules. Weigh the total tumor mass.

-

Immunohistochemistry: Fix tumor tissues in formalin and embed in paraffin for immunohistochemical analysis of markers for proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The OGF-OGFr Signaling Pathway in Cancer Cells.

Caption: LDN's Inhibitory Effect on the PI3K/Akt/mTOR Pathway.

Caption: General Experimental Workflow for LDN in Oncology Research.

Conclusion and Future Directions

The available preclinical data suggest that Low-Dose Naltrexone holds promise as a potential therapeutic agent in oncology, both as a monotherapy and in combination with existing treatments. Its unique mechanism of action, centered on the OGF-OGFr axis and its influence on key cancer-related signaling pathways, offers a novel approach to cancer therapy. However, the translation of these findings into clinical practice requires further rigorous investigation.

Future research should focus on:

-

Conducting large-scale, randomized, placebo-controlled clinical trials to definitively establish the efficacy and safety of LDN in various cancer types.

-

Elucidating the precise molecular mechanisms by which the OGF-OGFr axis cross-talks with other critical signaling pathways, such as the PI3K/Akt/mTOR pathway.

-

Identifying predictive biomarkers to determine which patients are most likely to respond to LDN therapy.

-

Optimizing dosing and treatment schedules for different cancer types and in combination with various chemotherapeutic and immunotherapeutic agents.

This technical guide provides a foundational understanding of the therapeutic potential of LDN in oncology. It is intended to serve as a valuable resource for researchers and drug development professionals as they continue to explore this promising area of cancer research.

References

- 1. ebm-journal.org [ebm-journal.org]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. wjgnet.com [wjgnet.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. molbiolcell.org [molbiolcell.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. Low-dose naltrexone plays antineoplastic role in cervical cancer progression through suppressing PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. omed.osteopathic.org [omed.osteopathic.org]

- 13. researchgate.net [researchgate.net]

- 14. Low-Dose Naltrexone as an Adjuvant in Combined Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ultra-low dose naltrexone.science: Topics by Science.gov [science.gov]

In Vitro Characterization of LDN-209929 Dihydrochloride: A Technical Guide to its Enzymatic Activity as a Haspin Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic characterization of LDN-209929 dihydrochloride, a potent and selective inhibitor of Haspin kinase. Contrary to potential associations with other compounds in the "LDN" series that target the Bone Morphogenetic Protein (BMP) signaling pathway, LDN-209929 is a distinct molecule that targets a key regulator of mitosis. This document details its enzymatic activity, selectivity, the relevant signaling pathway, and comprehensive experimental protocols for its characterization.

Executive Summary

This compound has been identified as a potent and selective small molecule inhibitor of Haspin kinase, a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis.[1][2][3][4] Its mechanism of action involves the direct inhibition of Haspin's catalytic activity, thereby preventing the phosphorylation of its primary substrate, Histone H3 at threonine 3 (H3T3).[4][5][6] This inhibition disrupts the mitotic checkpoint and can lead to mitotic catastrophe in proliferating cells, making Haspin an attractive target in oncology research.[5][7] This guide summarizes the key quantitative data regarding LDN-209929's inhibitory potency and provides detailed methodologies for its in vitro characterization.

Quantitative Data: Inhibitory Activity of LDN-209929

The inhibitory potency of LDN-209929 has been determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The compound demonstrates high potency against Haspin kinase and significant selectivity over other kinases, such as Dual-specificity tyrosine-regulated kinase 2 (DYRK2).[1][2][3][4]

| Compound | Target Kinase | IC50 (nM) | Selectivity vs. DYRK2 | Reference |

| LDN-209929 | Haspin | 55 | 180-fold | [1][2][3][4] |

| LDN-209929 | DYRK2 | 9900 | - | [4] |

Haspin Kinase Signaling Pathway

Haspin kinase plays a critical role in ensuring the proper segregation of chromosomes during mitosis. Its activity is tightly regulated, peaking during mitosis.[4][8] Upstream kinases such as Polo-like kinase 1 (Plk1) and Cyclin-dependent kinase 1 (Cdk1) are involved in the phosphorylation and activation of Haspin.[3] Once active, Haspin phosphorylates Histone H3 at threonine 3 (H3T3).[4][9] This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, localizing it to the centromeres.[10] The proper localization of the CPC is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint.[7] LDN-209929, by inhibiting Haspin, prevents H3T3 phosphorylation and disrupts this entire downstream cascade.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments to characterize the enzymatic activity of LDN-209929 against Haspin kinase.

In Vitro Radiometric Kinase Assay for Haspin

This protocol is a representative method for determining the IC50 value of an inhibitor against Haspin kinase by measuring the incorporation of radioactive phosphate into a substrate.

Workflow Diagram:

Materials:

-

Recombinant human Haspin kinase

-

Histone H3 protein or a peptide substrate (e.g., H3 (1-21))

-

This compound

-

[γ-33P]-ATP

-

Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

-

Phosphoric acid (0.5%)

-

P81 phosphocellulose filter paper

-

Scintillation counter and fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a DMSO-only control.

-

Reaction Setup: In a 96-well plate, add the diluted LDN-209929 or DMSO control.

-

Enzyme and Substrate Addition: Add recombinant Haspin kinase and the Histone H3 substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding the [γ-33P]-ATP solution. The final ATP concentration should be at or near the Km for Haspin.

-

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 40 minutes).

-

Reaction Termination: Stop the reaction by adding 0.5% phosphoric acid.

-

Substrate Capture: Spot an aliquot of the reaction mixture from each well onto a P81 phosphocellulose filter mat.

-

Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.

-

Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition for each concentration of LDN-209929 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

ADP-Glo™ Luminescence-Based Kinase Assay

This is a non-radioactive alternative that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Workflow Diagram:

Materials:

-

Haspin Kinase Enzyme System (containing Haspin kinase, Histone H3 peptide substrate, and reaction buffer)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

This compound

-

ATP

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction: Set up the kinase reaction in a white multi-well plate. This includes the Haspin kinase, Histone H3 substrate, kinase reaction buffer, ATP, and serial dilutions of LDN-209929 (or DMSO control).

-

Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

-

Detection: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the IC50 value as described for the radiometric assay.

Conclusion

This compound is a valuable tool compound for studying the biological roles of Haspin kinase. Its high potency and selectivity make it suitable for in vitro studies aimed at understanding the mechanisms of mitotic regulation and for investigating Haspin as a potential therapeutic target. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of LDN-209929 and other potential Haspin inhibitors.

References

- 1. Roles and regulation of Haspin kinase and its impact on carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles and regulation of Haspin kinase and its impact on carcinogenesis [air.unimi.it]

- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

Unraveling the Cellular Impact of LDN-209929 Dihydrochloride: A Preliminary Technical Overview

Currently, there is a notable absence of publicly available scientific literature, experimental data, and established signaling pathways specifically associated with the compound designated as LDN-209929 dihydrochloride. Extensive searches of scholarly databases and scientific repositories have not yielded specific information regarding its mechanism of action or cellular effects.

This lack of available data prevents the compilation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. The scientific community has not yet published studies that would provide the necessary information to fulfill the comprehensive requirements of this topic.

Researchers, scientists, and drug development professionals interested in the cellular effects of novel compounds are encouraged to consult internal research and development documentation if this is a proprietary molecule. For publicly funded research, it is advisable to monitor scientific conferences, preprint servers, and peer-reviewed journals for the initial disclosure of data related to this compound.

In the absence of specific data for this compound, this guide will present a generalized framework and hypothetical examples of how such a technical whitepaper would be structured, should the information become available. This will include templates for data presentation and examples of signaling pathway diagrams that are commonly used in cellular biology and drug development research.

Hypothetical Data Presentation

Should quantitative data on this compound's cellular effects be published, it would be crucial to organize it in a clear and comparative manner. Below are example tables that could be used to summarize such findings.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | [Data Not Available] | [Data Not Available] |

| A549 | Lung Carcinoma | [Data Not Available] | [Data Not Available] |

| HCT116 | Colon Carcinoma | [Data Not Available] | [Data Not Available] |

| HeLa | Cervical Cancer | [Data Not Available] | [Data Not Available] |

Caption: This table would summarize the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines at different time points, providing a comparative view of its cytotoxic potency.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

| Protein | Treatment Group | Fold Change vs. Control | p-value |

| Caspase-3 | LDN-209929 (10 µM) | [Data Not Available] | [Data Not Available] |

| Bcl-2 | LDN-209929 (10 µM) | [Data Not Available] | [Data Not Available] |

| Bax | LDN-209929 (10 µM) | [Data Not Available] | [Data Not Available] |

Caption: This table would present the modulation of key apoptosis-regulating proteins in a specific cell line following treatment with this compound, indicating its potential to induce programmed cell death.

Hypothetical Experimental Protocols

Detailed methodologies are the cornerstone of reproducible scientific research. The following are examples of how experimental protocols for studying a novel compound like this compound would be described.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothetical Visualization of Cellular Pathways

Diagrams are essential for illustrating the complex interactions within cellular signaling pathways. Below are examples of how such diagrams could be created using the DOT language for Graphviz, assuming this compound is found to modulate specific pathways.

Hypothetical MAPK/ERK Signaling Pathway Inhibition by LDN-209929

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by LDN-209929.

Hypothetical Experimental Workflow for Target Identification

Caption: A potential experimental workflow for identifying cellular targets of LDN-209929.

As research on this compound progresses and data becomes publicly accessible, a comprehensive technical guide will be an invaluable resource for the scientific community. It will be essential to continuously monitor for new publications to provide an accurate and in-depth understanding of this compound's cellular effects.

Methodological & Application

Application Notes and Protocols for LDN-209929 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-209929 dihydrochloride is a potent and highly selective small molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein) kinase. Haspin kinase plays a crucial role in the proper alignment of chromosomes during mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph). Inhibition of Haspin kinase by LDN-209929 disrupts this critical mitotic event, leading to chromosome misalignment, mitotic arrest, and ultimately, apoptosis in rapidly dividing cells. These application notes provide a detailed protocol for the use of this compound in cell culture to study its effects on the cell cycle and mitotic progression.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of Haspin kinase, preventing the phosphorylation of its substrate, histone H3, at threonine 3.[1] This phosphorylation is a key step in the recruitment of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC is essential for correcting improper microtubule-kinetochore attachments and ensuring proper chromosome segregation. By inhibiting H3T3 phosphorylation, LDN-209929 disrupts CPC localization, leading to defects in chromosome alignment, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and subsequent cell death, often through apoptosis. This targeted mechanism makes LDN-209929 a valuable tool for cancer research, particularly for tumors characterized by high rates of proliferation.

Signaling Pathway

Caption: Mechanism of action of LDN-209929 in disrupting mitotic progression.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on available data. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

| Parameter | Value | Notes |

| IC₅₀ (Haspin Kinase) | 55 nM | In vitro biochemical assay.[2] |

| IC₅₀ (DYRK2) | 9.9 µM | Demonstrates >180-fold selectivity over DYRK2.[2] |

| Molecular Weight | 405.77 g/mol | Dihydrochloride salt. |

| Appearance | Yellow to orange solid | |

| Solubility | DMSO: ≥ 33.33 mg/mL (82.14 mM) | May require warming and sonication. Use freshly opened DMSO as it is hygroscopic. |

| Storage (Solid) | 4°C, sealed, away from moisture | |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 4.06 mg of this compound in 1 mL of DMSO.

-

Vortex and gently warm the solution (e.g., in a 37°C water bath) to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Experimental Workflow for Cell-Based Assays

Caption: General workflow for treating cells with LDN-209929 and subsequent analysis.

Western Blot Analysis of Histone H3 Phosphorylation

This protocol is designed to detect the inhibition of Haspin kinase activity by measuring the levels of its direct substrate, phosphorylated histone H3 at threonine 3 (p-H3T3).

Materials:

-

HeLa or other rapidly proliferating cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

LDN-209929 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3), Rabbit anti-Total Histone H3

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours. Allow cells to adhere overnight. Treat the cells with a dose range of LDN-209929 (e.g., 0, 10, 50, 100, 500 nM) for 24 hours. A positive control for mitotic arrest, such as nocodazole (100 ng/mL), can be included.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Prepare samples with equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer. Boil for 5 minutes and load onto an SDS-PAGE gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-H3T3 (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

Immunofluorescence Staining for Mitotic Defects

This protocol allows for the visualization of mitotic spindles and chromosome alignment to assess the phenotypic effects of LDN-209929 treatment.

Materials:

-

Cells grown on sterile glass coverslips in a 24-well plate

-

LDN-209929 stock solution

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100, 0.25% in PBS

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody: Mouse anti-α-tubulin

-

Alexa Fluor-conjugated anti-mouse secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with LDN-209929 (e.g., 100 nM) for 24 hours as described above.

-

Fixation and Permeabilization: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature. Wash twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Wash twice with PBS. Block with 1% BSA in PBST for 30 minutes. Incubate with anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature.

-

Secondary Antibody and Counterstaining: Wash three times with PBST. Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark. Wash three times with PBST. Counterstain with DAPI (1 µg/mL) for 5 minutes.

-

Mounting and Imaging: Wash once with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

-

Microscopy: Visualize the cells using a fluorescence microscope. Acquire images to assess spindle morphology and chromosome alignment. Look for an increase in the mitotic index and the presence of misaligned chromosomes in LDN-209929-treated cells.

Expected Results

Treatment of rapidly dividing cells with LDN-209929 is expected to yield the following results:

-

A dose-dependent decrease in the phosphorylation of histone H3 at threonine 3, as measured by Western blot.

-

An increase in the percentage of cells in the G2/M phase of the cell cycle, detectable by flow cytometry analysis of DNA content.

-

An increased mitotic index, with a higher proportion of cells displaying condensed chromosomes.

-

Immunofluorescence imaging will reveal defects in chromosome alignment at the metaphase plate and the formation of abnormal mitotic spindles.

-

At higher concentrations or longer incubation times, an increase in markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) is anticipated.

References

Application Notes and Protocols for LDN-209929 Dihydrochloride in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-209929 dihydrochloride is a potent and selective small molecule inhibitor of haspin kinase.[1][2][3] Haspin is a serine/threonine kinase that plays a crucial role in the regulation of mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[2][4][5] This phosphorylation event is essential for the proper alignment of chromosomes during cell division.[4] Inhibition of haspin kinase leads to mitotic defects and can suppress the proliferation of cancer cells, making it an attractive target for cancer therapy.[4][5][6]

These application notes provide a comprehensive guide for the utilization of this compound in cell-based assays to probe its effects on haspin kinase activity and cellular phenotypes.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of haspin kinase. By binding to the kinase, it prevents the phosphorylation of its downstream target, histone H3, at threonine 3. This disruption of a key mitotic signaling event leads to defects in chromosome segregation and can induce cell cycle arrest and apoptosis in proliferating cells.[4][6]

Figure 1: Simplified signaling pathway of haspin kinase and the inhibitory action of LDN-209929.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| IC50 (Haspin Kinase) | 55 nM | [1][2][3] |

| Selectivity | 180-fold over DYRK2 | [1][2] |

| Molecular Weight | 405.77 g/mol | [2] |

Experimental Protocols

A. Reagent Preparation

1. This compound Stock Solution:

-

This compound is a solid that is soluble in DMSO.[2]

-

To prepare a 10 mM stock solution, dissolve 4.06 mg of this compound in 1 mL of high-quality, anhydrous DMSO.

-

Gentle warming and sonication may be required to ensure complete dissolution.[2]

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

2. Cell Culture Media and Reagents:

-

Use appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics as recommended for the chosen cell line.

-

Have standard cell culture reagents such as trypsin-EDTA, PBS, and counting solution readily available.

B. Cell Line Selection

The choice of cell line is critical for a successful assay. Proliferating cancer cell lines are generally good models due to their reliance on proper mitotic progression.

-

HeLa (Cervical Cancer): A commonly used cell line in cell cycle studies.

-

HCT-116 (Colorectal Carcinoma): Frequently used in cancer drug screening.[6]

-

MDA-MB-231 (Breast Cancer): Another relevant cancer cell line for inhibitor studies.[6][7]

-

HeLa cells overexpressing myc-Haspin: These cells provide a robust signal for H3T3 phosphorylation that is independent of the cell cycle stage, making them ideal for inhibitor screening.[4]

C. Cell-Based Assay for Measuring Inhibition of Histone H3 Phosphorylation

This protocol describes a cell-based ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the levels of phosphorylated histone H3 at threonine 3 (p-H3-Thr3) following treatment with LDN-209929.

Figure 2: Workflow for a cell-based ELISA to measure p-H3-Thr3 levels.

Materials:

-

Selected cell line

-

96-well cell culture plates

-

This compound stock solution

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

TMB or other suitable HRP substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Protocol:

-

Cell Seeding: Seed the chosen cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of LDN-209929 in cell culture medium. A typical concentration range to start with would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of LDN-209929.

-

Incubation: Incubate the plate for a predetermined time. A 2-hour incubation is often sufficient to see an effect on histone phosphorylation.[4]

-

Fixation and Permeabilization:

-

Carefully remove the medium and wash the cells once with PBS.

-

Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add 100 µL of permeabilization buffer and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation:

-

Dilute the anti-p-H3-Thr3 antibody in blocking buffer according to the manufacturer's recommendations.

-

Remove the blocking buffer and add 100 µL of the diluted primary antibody to each well.

-

Incubate overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.

-

-

Detection:

-

Wash the cells five times with PBS.

-

Add 100 µL of TMB substrate to each well and incubate until a blue color develops.

-

Stop the reaction by adding 100 µL of stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (wells with no primary antibody).

-

Normalize the data to the vehicle control (DMSO).

-

Plot the normalized absorbance against the logarithm of the LDN-209929 concentration.

-